molecular formula C12H15F2N3O4 B2995600 4-(Difluoromethyl)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrimidine-5-carboxylic acid CAS No. 2375271-07-9

4-(Difluoromethyl)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrimidine-5-carboxylic acid

Cat. No.: B2995600
CAS No.: 2375271-07-9
M. Wt: 303.266
InChI Key: ISEXOEBADAYZII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Difluoromethyl)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrimidine-5-carboxylic acid is a complex organic compound characterized by its difluoromethyl group and pyrimidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrimidine core One common approach is the reaction of a suitable pyrimidine derivative with difluoromethylating agents under controlled conditions

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: The difluoromethyl group can be reduced to a difluoromethane derivative.

  • Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate or chromic acid under acidic conditions.

  • Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

  • Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

  • Oxidation: Esters, amides, or carboxylic acid derivatives.

  • Reduction: Difluoromethane derivatives.

  • Substitution: Substituted pyrimidines with various functional groups.

Scientific Research Applications

This compound has several applications in scientific research:

  • Medicinal Chemistry: It can serve as a building block for the synthesis of pharmaceuticals, particularly those targeting diseases where pyrimidine analogs are effective.

  • Agrochemicals: The compound's derivatives can be used in the development of herbicides or pesticides.

  • Materials Science: Its unique properties make it suitable for use in advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The difluoromethyl group can enhance binding affinity and selectivity, while the pyrimidine ring can mimic natural nucleotides, interfering with nucleic acid synthesis.

Molecular Targets and Pathways:

  • Enzymes involved in nucleotide metabolism.

  • Receptors that are part of signal transduction pathways.

Comparison with Similar Compounds

  • 4-(Difluoromethyl)pyridin-2-amine

  • 4-(Difluoromethoxy)benzaldehyde

  • 4-Difluoromethyl pyrazole

Uniqueness: 4-(Difluoromethyl)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrimidine-5-carboxylic acid stands out due to its specific combination of functional groups and its potential for diverse applications. Its difluoromethyl group and pyrimidine ring provide unique chemical properties that are not found in many other compounds.

Properties

IUPAC Name

4-(difluoromethyl)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrimidine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2N3O4/c1-12(2,3)21-11(20)16-5-7-15-4-6(10(18)19)8(17-7)9(13)14/h4,9H,5H2,1-3H3,(H,16,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISEXOEBADAYZII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC=C(C(=N1)C(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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